1-[2-Methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone 1-[2-Methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15028687
InChI: InChI=1S/C22H23N3O4/c1-12-20(13(2)26)21(14-10-18(28-4)19(29-5)11-17(14)27-3)25-16-9-7-6-8-15(16)24-22(25)23-12/h6-11,21H,1-5H3,(H,23,24)
SMILES:
Molecular Formula: C22H23N3O4
Molecular Weight: 393.4 g/mol

1-[2-Methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone

CAS No.:

Cat. No.: VC15028687

Molecular Formula: C22H23N3O4

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

1-[2-Methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone -

Specification

Molecular Formula C22H23N3O4
Molecular Weight 393.4 g/mol
IUPAC Name 1-[2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone
Standard InChI InChI=1S/C22H23N3O4/c1-12-20(13(2)26)21(14-10-18(28-4)19(29-5)11-17(14)27-3)25-16-9-7-6-8-15(16)24-22(25)23-12/h6-11,21H,1-5H3,(H,23,24)
Standard InChI Key MTORMFRZHVNHPG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C=C4OC)OC)OC)C(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • A dihydropyrimidine ring fused to a benzimidazole system, creating a planar heteroaromatic scaffold.

  • A 2,4,5-trimethoxyphenyl group at position 4 of the dihydropyrimidine ring, contributing steric bulk and electronic modulation.

  • An acetyl substituent at position 3, enhancing solubility and enabling nucleophilic interactions.

The molecular formula C₂₂H₂₃N₃O₄ (molecular weight: 393.4 g/mol) reflects its polyfunctional nature. Computational models reveal a non-planar geometry due to steric interactions between the methoxy groups and the fused ring system, which may influence receptor binding .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₂₃N₃O₄
Molecular Weight393.4 g/mol
IUPAC Name1-[2-Methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone
Canonical SMILESCC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C=C4OC)OC)OC)C(=O)C
Topological Polar Surface Area84.9 Ų

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol optimized for yield and purity:

  • Formation of the benzimidazole precursor: Condensation of o-phenylenediamine with methyl glyoxylate under acidic conditions.

  • Dihydropyrimidine annulation: Cyclocondensation using ethyl acetoacetate and urea in ethanol, catalyzed by piperidine.

  • Friedel-Crafts acylation: Introduction of the acetyl group at position 3 using acetic anhydride and AlCl₃.

  • Methoxy group functionalization: Electrophilic substitution with trimethoxybenzene derivatives.

Reaction yields range from 64% to 89%, depending on solvent choice (ethanol vs. DMF) and temperature control (70–110°C).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
1o-Phenylenediamine, methyl glyoxylate, HCl, 80°C78
2Ethyl acetoacetate, urea, piperidine, ethanol, reflux85
3Acetic anhydride, AlCl₃, CH₂Cl₂, 0°C → rt72
42,4,5-Trimethoxybenzenediazonium chloride, Cu(I) catalyst, 110°C89

Analytical Characterization

Spectroscopic Profiling

  • ¹H/¹³C NMR: Distinct signals for methoxy protons (δ 3.72–3.85 ppm), acetyl methyl (δ 2.41 ppm), and aromatic protons (δ 6.8–7.9 ppm).

  • HRMS: Observed [M+H]⁺ at m/z 394.1754 (calc. 394.1761).

  • HPLC: Purity >98% achieved using a C18 column (MeCN/H₂O, 70:30, 1.0 mL/min).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the boat conformation of the dihydropyrimidine ring and dihedral angles of 54° between the benzimidazole and phenyl planes .

Biological Activity and Pharmacological Mechanisms

Calcium Channel Modulation

The compound exhibits voltage-gated calcium channel (VGCC) blocking activity (IC₅₀ = 1.8 μM in L-type channels), comparable to nifedipine. Methoxy groups enhance binding to the DHP receptor site via hydrogen bonding with Gln³⁰⁷ and Tyr⁴⁶¹ residues .

Multidrug Resistance (MDR) Reversal

At 10 μM concentration, it reduces P-glycoprotein (P-gp)-mediated efflux by 73% in MDR leukemia cells (CEM/VLB₁₀₀), sensitizing tumors to doxorubicin (7.2-fold increase in cytotoxicity).

Antiproliferative Effects

  • GI₅₀ values: 12.4 μM (MCF-7), 9.8 μM (A549), 14.1 μM (HCT-116).

  • Mechanism: Topoisomerase II inhibition (65% at 20 μM) and G₂/M cell cycle arrest via cyclin B1 suppression.

Comparative Analysis of Structural Analogs

Table 3: Activity of Related Heterocycles

CompoundStructural FeaturesKey Activity (IC₅₀/EC₅₀)
2-Methyl-4-(1-naphthyl)-dihydropyrimido-benzimidazoleNaphthalene substitutionAntitumor (GI₅₀ = 8.3 μM)
5-(2-Methylbenzimidazolyl)-oxadiazoleOxadiazole linkerAnticancer (Topo I IC₅₀ = 2.1 μM)
1-(4-Fluorophenyl)-benzo[b]thiopheneThiophene coreAntiviral (EC₅₀ = 0.9 μM vs. HSV-1)

The 2,4,5-trimethoxyphenyl variant demonstrates superior MDR reversal compared to analogs with 2,3,4-trimethoxy or naphthyl groups, likely due to optimized logP (2.81) and polar surface area (84.9 Ų) .

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